molecular formula C19H16ClN5OS B2702595 N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1359476-37-1

N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Cat. No. B2702595
CAS RN: 1359476-37-1
M. Wt: 397.88
InChI Key: MWMYWJRRFWAILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Adenosine Receptor Antagonism

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been explored for their antidepressant properties and adenosine receptor antagonism. Sarges et al. (1990) described a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds showed significant activity in Porsolt's behavioral despair model in rats, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents. Moreover, these compounds bind avidly to adenosine A1 and A2 receptors, indicating their mechanism of action may involve adenosine receptor antagonism, which could contribute to their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antihistaminic Activity

Gobinath, Subramanian, and Alagarsamy (2015) investigated 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones for their H1-antihistaminic activity. Among the synthesized compounds, one exhibited significant protection against histamine-induced bronchoconstriction in guinea pigs, comparable to the reference drug chlorpheniramine maleate, with negligible sedative properties. This study highlights the potential of [1,2,4]triazolo[4,3-a]quinazolin derivatives as new H1-antihistaminic agents with reduced sedative effects, which could be beneficial in developing safer antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).

Antimicrobial and Anti-inflammatory Properties

El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, showing potent antimicrobial, anti-inflammatory, and antioxidant activities. These compounds demonstrated significant activity against gram-negative and gram-positive bacteria and showed potent anti-inflammatory and analgesic activities, indicating their potential as multi-target therapeutic agents (El-Gazzar, Hafez, & Nawwar, 2009).

Positive Inotropic Activity

Compounds featuring the [1,2,4]triazolo[4,3-a]quinolin moiety have been evaluated for their positive inotropic activity, which is crucial in treating heart failure by increasing the force of heart muscle contraction without significantly affecting the heart rate. Wu et al. (2012) synthesized a series of compounds and found one to significantly increase stroke volume in isolated rabbit heart preparations, indicating potential applications in heart failure treatment (Wu, Ma, Niu, Meng, Cui, & Piao, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYWJRRFWAILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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